1-Methylpiperidin-4-one oxime

Descripción general

Descripción

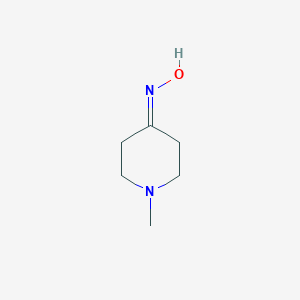

1-Methylpiperidin-4-one oxime is a chemical compound with the molecular formula C6H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-one oxime typically involves the oximation of 1-Methylpiperidin-4-one. The process begins with the preparation of 1-Methylpiperidin-4-one, which can be synthesized through the Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate . The resulting product is then methylated and subsequently reacted with hydroxylamine hydrochloride (NH2OH∙HCl) to form the oxime .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of anhydrous potassium carbonate (K2CO3) as a base during the oximation step is common to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylpiperidin-4-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted oximes or amines, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Methylpiperidin-4-one oxime (CAS Number: 1515-27-1) is characterized by the following chemical formula:

- Molecular Formula : C₆H₁₃N₂O

- Molecular Weight : 113.19 g/mol

The compound features a piperidine ring with a hydroxylamine functional group, making it a valuable scaffold in drug design due to its ability to form various derivatives that can target different biological pathways.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in the development of new drugs, particularly in oncology and neuropharmacology.

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated low IC50 values in lung (A549), breast (MCF7), and colorectal (HCT116) cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 | <5 | Lung cancer cell line |

| MCF7 | <3 | Breast cancer cell line |

| HCT116 | <3 | Colorectal cancer cell line |

| PC3 | <5 | Prostate cancer cell line |

- Mechanism of Action : The compound's biological activity is attributed to its ability to inhibit specific kinases involved in critical signaling pathways, particularly the protein kinase B (PKB/Akt) pathway, which is often dysregulated in cancers .

Neuropharmacological Research

The piperidine moiety within this compound enhances central nervous system penetration, suggesting applications in treating neurological disorders. Research indicates that derivatives may act as agonists for trace amine-associated receptors, which are implicated in various psychiatric conditions, including schizophrenia .

Case Studies and Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antitumor Efficacy : In vivo studies involving tumor-bearing mice showed significant reductions in tumor volume when treated with compounds derived from this compound compared to control groups .

- Neuropharmacological Potential : Compounds based on this scaffold have shown promise in reducing hyperlocomotion in dopamine transporter knockout rats, indicating potential for treating psychotic disorders .

Mecanismo De Acción

The mechanism of action of 1-Methylpiperidin-4-one oxime involves its interaction with various molecular targets. The oxime group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of stable adducts, which may exhibit biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives used .

Comparación Con Compuestos Similares

1-Methylpiperidin-4-one oxime can be compared with other similar compounds, such as:

2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime: This compound has been studied for its enhanced biological properties, including antioxidant and antimicrobial activities.

N-Benzylpiperidin-4-one oxime: Known for its cytotoxicity and potential use in cancer research.

Actividad Biológica

1-Methylpiperidin-4-one oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on antioxidant and antimicrobial properties, supported by synthesized derivatives and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of piperidin-4-one with hydroxylamine. The general structure can be represented as follows:

This compound serves as a precursor for the synthesis of various derivatives, which have been shown to enhance biological activity.

Antioxidant Activity

In Vitro Studies

Research has demonstrated that this compound and its derivatives exhibit substantial antioxidant properties. For instance, a study synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which were evaluated for their antioxidant capacity using various assays, such as the DPPH radical scavenging test. The results indicated that compounds with multiple hydroxyl groups on the phenyl moiety significantly increased radical scavenging activity—up to 15 times greater than the parent compound .

Table 1: Antioxidant Activity of Synthesized Derivatives

| Compound | DPPH Scavenging Activity (IC50 µM) | Remarks |

|---|---|---|

| This compound | 150 | Baseline activity |

| 2,6-bis(4-methoxyphenyl)-oxime | 10 | Enhanced activity |

| 2,6-bis(3-hydroxyphenyl)-oxime | 25 | Moderate activity |

| 2,6-bis(4-hydroxyphenyl)-oxime | 20 | High activity |

Antimicrobial Activity

Antibacterial and Antifungal Properties

The antimicrobial potential of this compound has been explored in several studies. Notably, certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Aspergillus flavus. For example, compounds derived from the oxime showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and E. coli .

Table 2: Antimicrobial Efficacy of Selected Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 50 |

| Derivative A | E. coli | 18 | 30 |

| Derivative B | Aspergillus flavus | 22 | 25 |

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Anticancer Activity : A derivative was tested for its cytotoxic effects on breast cancer cell lines, showing an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity. Further formulations using nanocarriers enhanced this effect .

- Neuroprotective Effects : Other studies have indicated that certain derivatives may provide neuroprotective benefits in models of neurodegenerative diseases, attributed to their ability to scavenge free radicals effectively .

Propiedades

IUPAC Name |

N-(1-methylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKIHOURGCZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320752 | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-27-1 | |

| Record name | 1515-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.